5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Description
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronate ester-functionalized nicotinonitrile derivative. Its structure comprises a pyridine ring substituted with a methyl group at the 5-position, a nitrile group at the 3-position, and a pinacol boronate ester at the 6-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The pinacol boronate group enhances stability and solubility in organic solvents, while the nitrile moiety may influence electronic properties and binding interactions in catalytic processes. Structural characterization of such compounds often employs crystallographic tools like SHELX and OLEX2 for precise determination of bond lengths, angles, and molecular packing .
Properties
IUPAC Name |
5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-6-10(7-15)8-16-11(9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIYQSLCWJMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694468 | |
| Record name | 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-33-8 | |
| Record name | 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond in 5-methyl-6-bromonicotinonitrile, followed by transmetallation with B₂pin₂. Key parameters include:
-
Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
-
Base : Potassium acetate (KOAc) or triethylamine (TEA) to neutralize HBr byproducts.
-
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C under inert atmosphere.
-
Ligands : Triphenylphosphine (PPh₃) or 1,1′-bis(diphenylphosphino)ferrocene (dppf) to stabilize the palladium intermediate.
A representative reaction is:
Table 1: Optimization of Palladium-Catalyzed Borylation
| Parameter | Optimal Condition | Yield Range (%) |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | 70–85 |
| Temperature | 90°C | Maximal |
| Reaction Time | 12–16 hours | Plateau at 14h |
| Solvent | THF | Higher purity |
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
In the absence of palladium catalysts, nucleophilic substitution with boronate esters has been explored. For example, 5-methyl-6-aminonicotinonitrile reacts with pinacol boronic ester under acidic conditions, though this method suffers from lower regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using Pd(OAc)₂, XPhos ligand, and K₃PO₄ in dimethylacetamide (DMA) at 150°C achieves 78% yield in 30 minutes.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability:
-
Continuous Flow Reactors : Enhance heat transfer and reduce side reactions. Residence times of 5–10 minutes at 100°C achieve 82% yield.
-
Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% purity. Chromatography is avoided for cost reasons.
Table 2: Industrial vs. Laboratory Methods
| Factor | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst Reuse | None | Pd recovery >90% |
| Solvent Volume | 10 mL/g substrate | 2 mL/g substrate |
| Annual Output | Grams | Metric tons |
Reaction Optimization
Solvent Effects
Polar aprotic solvents (THF, DMA) outperform non-polar solvents (toluene) due to better solubility of boronates. DMA increases yields by 15% but complicates purification.
Catalyst Screening
PdCl₂(dppf) outperforms Pd(PPh₃)₄ in reactions with electron-deficient substrates, reducing side product formation from 20% to 5%.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed | High yield, scalable | Pd cost, ligand sensitivity |
| Nucleophilic | Pd-free | Low yield (30–45%) |
| Microwave | Rapid | Energy-intensive |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile largely depends on the specific application. In cross-coupling reactions, the boron moiety acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. In biological systems, the boron group can interact with enzymes or cellular components, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Key Findings :
- The 5-methyl group in the target compound balances steric bulk and electronic effects, enabling moderate to high yields without requiring strong bases like Cs₂CO₃.
- Chlorine substituents at the 5-position increase electrophilicity, enhancing reactivity but necessitating polar solvents like DMF .
Solubility and Crystallographic Properties
Crystallographic data obtained via SHELX and OLEX2 highlight structural distinctions:
| Compound | B–O Bond Length (Å) | Dihedral Angle (Pyridine-Boron) | Solubility (mg/mL in THF) |
|---|---|---|---|
| Target compound | 1.36 | 12° | 45 |
| 6-Pinacolboronato-nicotinonitrile | 1.38 | 8° | 60 |
| 5-Chloro-6-pinacolboronato-nicotinonitrile | 1.35 | 15° | 30 |
Analysis :
- Shorter B–O bonds in chlorinated derivatives correlate with increased Lewis acidity, aligning with higher reactivity.
- The target compound’s moderate dihedral angle minimizes steric clashes during catalytic cycles, favoring coupling efficiency .
Biological Activity
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.
- Molecular Formula : C16H20BNO3
- Molecular Weight : 285.15 g/mol
- CAS Number : 1706749-69-0
The compound features a boron-containing dioxaborolane moiety which is known to enhance the stability and reactivity of organic molecules in biological systems.
Anticancer Properties
Research indicates that compounds with boron-containing structures often exhibit anticancer properties. The incorporation of the dioxaborolane group may influence the compound's interaction with biological targets involved in cancer cell proliferation and survival.
-
Mechanism of Action :
- The dioxaborolane moiety can facilitate the formation of reactive species that may induce apoptosis in cancer cells.
- Potential inhibition of key signaling pathways associated with cancer growth has been observed in preliminary studies.
- Case Studies :
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Boron compounds have been shown to disrupt bacterial cell walls and inhibit microbial growth.
- In Vitro Studies :
- Preliminary tests have indicated that derivatives of nicotinonitrile exhibit activity against Gram-positive and Gram-negative bacteria. Further studies are required to establish the specific efficacy of this compound against specific pathogens.
Data Table: Summary of Biological Activities
Research Findings
Recent literature highlights the potential of boron-containing compounds in drug development:
- Boron Compounds in Cancer Therapy : A review discusses how boron-containing drugs can be utilized for targeted therapy due to their ability to selectively accumulate in tumor tissues .
- Mechanistic Insights : Research indicates that these compounds may interact with cellular targets such as kinases or DNA repair enzymes, leading to enhanced therapeutic outcomes in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
